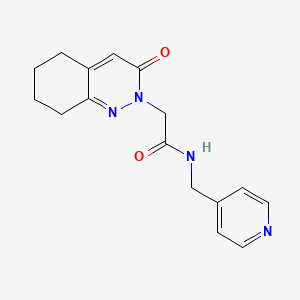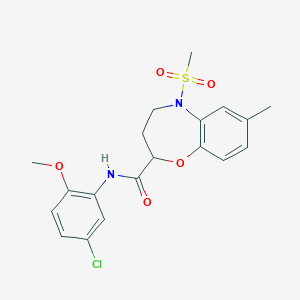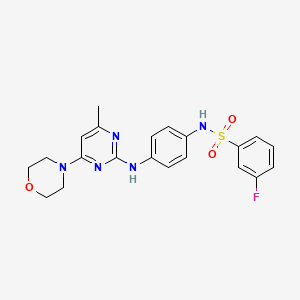![molecular formula C21H23ClN2O4S B11231344 N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11231344.png)
N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, and a piperidine carboxamide moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine derivative and introduce the acetylphenyl and chlorophenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: In organic chemistry, N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: This compound may have potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features could be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
類似化合物との比較
- N-(3-acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Pyrrole-3-carboxamide derivatives
Comparison: Compared to similar compounds, N-(3-acetylphenyl)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide stands out due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical reactions and potential applications. Additionally, its specific arrangement of acetylphenyl, chlorophenyl, and piperidine carboxamide moieties may confer distinct biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C21H23ClN2O4S |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4S/c1-15(25)17-6-3-9-20(12-17)23-21(26)18-7-4-10-24(13-18)29(27,28)14-16-5-2-8-19(22)11-16/h2-3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1H3,(H,23,26) |
InChIキー |
JJCGGVIYNIKALT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11231265.png)
![N-(3-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11231267.png)
![N~4~-(4-chlorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231278.png)

![N~4~-(3-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231287.png)

![N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11231304.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11231309.png)

![N-(4-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231318.png)
![N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11231324.png)

![5-Bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide](/img/structure/B11231339.png)

